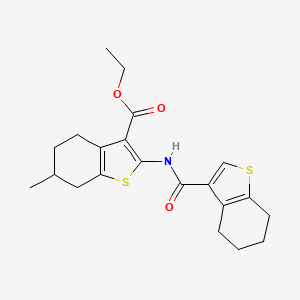![molecular formula C22H22N4O B6420691 N-(4-methoxyphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890626-72-9](/img/structure/B6420691.png)
N-(4-methoxyphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methoxyphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C22H22N4O and its molecular weight is 358.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.17936134 g/mol and the complexity rating of the compound is 448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of N-(4-methoxyphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is the cyclin-dependent kinase 6 (CDK6) . CDK6 is a protein serine/threonine kinase that belongs to the CMGC family . It plays a crucial role in the regulation of cell cycle and transcription .
Mode of Action
This compound interacts with CDK6, inhibiting its activity . This interaction results in changes in the cell cycle and transcription processes . The compound’s mode of action is similar to that of other CDK inhibitors, such as roscovitine, flavopiridol, and seliciclib .
Biochemical Pathways
The inhibition of CDK6 affects the cell cycle and transcription pathways . This results in the disruption of cell proliferation, which can lead to the death of cancer cells
Pharmacokinetics
It is known that the compound’s lipophilicity allows it to easily diffuse into cells This suggests that the compound may have good bioavailability
Result of Action
The result of this compound’s action is the inhibition of cell proliferation . This can lead to the death of cancer cells . The compound has shown potent antitumor activities, outperforming the positive control palbociclib .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-3-7-18-14-21(24-17-10-12-19(27-2)13-11-17)26-22(25-18)20(15-23-26)16-8-5-4-6-9-16/h4-6,8-15,24H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZDHUXYIUDNMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,4-diethyl 5-[4-chloro-3-(pyrrolidine-1-sulfonyl)benzamido]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B6420611.png)
![2-[(5Z)-5-{[(4-fluorophenyl)carbamoyl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B6420617.png)

![N-(4-bromophenyl)-3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B6420625.png)
![4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide](/img/structure/B6420626.png)
![3-{[4-(dimethylamino)phenyl]carbamoyl}-2-(pentylamino)propanoic acid](/img/structure/B6420631.png)
![3-[(4-chlorophenyl)carbamoyl]-2-(hexylamino)propanoic acid](/img/structure/B6420634.png)
![4-amino-5-methyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B6420642.png)
![2-(4-fluorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide](/img/structure/B6420662.png)
![3,4-dimethoxy-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B6420686.png)
![N-pentyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6420693.png)
![3-phenyl-N-(2-phenylethyl)-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6420695.png)
![3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6420707.png)
![2-[(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B6420714.png)
